3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-30-17-5-8-20-19(13-17)24(27-16-4-9-21-22(12-16)32-11-10-31-21)23(14-26-20)33(28,29)18-6-2-15(25)3-7-18/h2-9,12-14H,10-11H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPSXFYJUZROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the quinoline ring.
Attachment of the sulfonyl group: This is done via sulfonylation using a sulfonyl chloride derivative.
Coupling with the dihydrobenzo[b][1,4]dioxin moiety: This step involves a nucleophilic substitution reaction to attach the dihydrobenzo[b][1,4]dioxin group to the quinoline core.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activities
Research indicates that the compound exhibits promising antibacterial and antifungal properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the benzodioxin and quinoline moieties enhances its interaction with bacterial enzymes, making it a candidate for developing new antimicrobial agents.
| Activity | Target Pathway | Reference |
|---|---|---|
| Antibacterial | Folate synthesis inhibition | |
| Antifungal | Cell wall synthesis disruption |
Pharmaceutical Applications
Drug Development Potential
The compound's unique structural features make it a candidate for drug development targeting specific enzymes or receptors associated with various diseases. For example, the sulfonamide group can mimic natural substrates, potentially leading to enzyme inhibition that is crucial in treating conditions like cancer and bacterial infections.
Case Study: Inhibition of Enzymatic Activity
A study demonstrated that compounds similar to 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine inhibited specific enzymes involved in cancer cell proliferation. The mechanism involved competitive inhibition where the compound effectively blocked the active site of the enzyme.
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thymidylate synthase | Competitive | 2.5 | |
| Dihydrofolate reductase | Non-competitive | 1.8 |
Biological Studies
Mechanism of Action
The mechanism of action for this compound involves interactions with biological molecules such as proteins and nucleic acids. The sulfonamide group may inhibit enzyme activity by mimicking natural substrates, while the benzodioxin ring can interact with hydrophobic pockets in proteins.
Interaction Studies
In vitro studies have shown that the compound binds effectively to target proteins, leading to significant alterations in their activity. This property is crucial for understanding its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The sulfonyl group could form strong interactions with protein targets, while the quinoline core could intercalate with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structural Analogues
Sulfonamide Derivatives with Varying Substituents
Nitrobenzenesulfonamides ()
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (, compound 3 ) shares the benzodioxin-sulfonamide backbone but substitutes a nitro group for the chloro group. Key findings:
- Biofilm Inhibition : Derivatives (e.g., 5f , 5e ) showed inhibitory activity against E. coli and B. subtilis biofilms.
- Cytotoxicity : Moderate cytotoxicity was observed .
Comparison: The nitro group’s electron-withdrawing nature may enhance biofilm inhibition compared to chloro-substituted analogues. However, the target compound’s quinoline moiety could modulate solubility and target specificity differently.
4-Chlorobenzenesulfonamides ()
- Antimicrobial Activity : In , compound 7l (with a 3,5-dimethylphenyl acetamide chain) exhibited strong antibacterial/antifungal activity and low hemolytic toxicity .
Comparison: The target compound’s quinoline core may enhance enzyme inhibition due to planar aromaticity, which facilitates binding to hydrophobic enzyme pockets. The methoxy group at position 6 could further influence pharmacokinetics.
Aromatic Core Modifications: Quinoline vs. Quinoxaline
The quinoxaline analogue 4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide (, CAS: 372087-80-4) replaces quinoline with quinoxaline. Key differences:
- Molecular Weight: The quinoxaline derivative has a molar mass of 468.91 g/mol, while the target compound’s quinoline core likely results in a higher mass, affecting membrane permeability .
Substituent Position and Functional Groups
- Methoxy Group : The 6-methoxy group in the target compound may enhance metabolic stability compared to unsubstituted analogues. Similar methoxy-substituted compounds in (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) showed anti-inflammatory activity comparable to ibuprofen .
- Chlorobenzenesulfonyl vs. Other Sulfonamides : The chloro group’s moderate electron-withdrawing effect balances reactivity and stability, contrasting with ’s nitro group (stronger electron withdrawal) and ’s hydroxyl-methyl dioxane derivatives (antihepatotoxic activity) .
Data Tables
Table 1: Bioactivity Profiles of Key Analogues
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN2O5S
- Molecular Weight : 396.87 g/mol
This compound features a quinoline core linked to a sulfonamide group and a benzodioxin moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known to inhibit enzyme activity by mimicking natural substrates, while the benzodioxin ring can engage with hydrophobic pockets in proteins. This dual interaction mechanism enhances its potential as an antibacterial and antifungal agent .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition at sub-micromolar concentrations. The presence of the 4-chlorobenzenesulfonyl group enhances its lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
Anticancer Potential
In vitro studies have shown that the compound possesses anticancer properties against several human cancer cell lines, including breast (MCF-7) and colon (SW480) carcinoma cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .
Study 1: Antibacterial Activity
A study conducted by researchers evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .
Study 2: Anticancer Activity
Another significant study assessed the anticancer effects of this compound on various human cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways and significantly reduced cell viability in treated cells compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-chlorophenylsulfonyl)acetamide | Similar sulfonamide structure | Moderate antibacterial activity |
| N-(2,3-dihydrobenzodioxin) derivatives | Contains benzodioxin moiety | Enhanced anticancer properties |
This table illustrates how variations in substituents affect biological activity, highlighting the unique profile of our compound.
Q & A
Q. What are the recommended synthetic routes for 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine?
The synthesis typically involves multi-step reactions starting with functionalization of the quinoline core. For example:
- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with acyl/sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) in the presence of a base like sodium carbonate or triethylamine to form intermediates .
- Step 2 : Coupling with 6-methoxyquinolin-4-amine derivatives via nucleophilic substitution under reflux conditions in dichloromethane or DMF .
- Key reagents : Triethylamine (base), dichloromethane (solvent), and controlled temperature (60–80°C) to avoid side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., methoxy at C6, sulfonyl at C3) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for : 507.08 g/mol).
- IR spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm) .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate polar impurities .
- Recrystallization : Ethanol or methanol at low temperatures (0–5°C) improves crystalline purity .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation of the quinoline core?
- Solvent selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF .
- Base optimization : Triethylamine outperforms sodium carbonate in controlling pH for sulfonyl chloride activation .
- Temperature control : Maintaining 50–60°C prevents decomposition of the sulfonyl intermediate .
Q. What strategies resolve contradictory solubility data in different solvents?
- Controlled experiments : Test solubility in DMSO, DMF, and THF under nitrogen to rule out oxidation artifacts .
- Hansen solubility parameters : Calculate polarity (δ), hydrogen bonding (δ), and dispersion (δ) to rationalize discrepancies .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Functional group variation : Replace the 4-chlorobenzenesulfonyl group with fluorobenzoyl or methylsulfonyl analogs to assess receptor binding .
- Bioisosteric replacements : Substitute the benzodioxin ring with a benzofuran moiety to evaluate metabolic stability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or MAPK) with a focus on sulfonyl and quinoline interactions .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Methodological Notes
- Contradictory evidence : Cross-validate solubility and reactivity data using orthogonal techniques (e.g., DSC for thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
